molecular formula C21H16BrN3O2 B4717544 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine

Cat. No.: B4717544
M. Wt: 422.3 g/mol
InChI Key: VULGFLDOKQHSFO-UHFFFAOYSA-N
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Description

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an oxadiazole moiety and bromophenyl and phenyl groups

Properties

IUPAC Name

5-(2-bromophenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2/c1-2-26-20-16(12-13-18(23-20)14-8-4-3-5-9-14)19-24-21(27-25-19)15-10-6-7-11-17(15)22/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULGFLDOKQHSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, brominating agents for halogenation, and strong acids or bases for cyclization and substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can participate in hydrogen bonding and other interactions, while the bromophenyl and phenyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine include other oxadiazole derivatives and heterocyclic compounds with similar structural features. For example:

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine
Reactant of Route 2
Reactant of Route 2
3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine

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